molecular formula C16H15N7O B2490434 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1170082-98-0

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2490434
CAS No.: 1170082-98-0
M. Wt: 321.344
InChI Key: ICKRZTCELULPOR-UHFFFAOYSA-N
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Description

6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound features a pyrazole ring fused to a pyrimidinone ring, which is further substituted with an amino group and a methyl group on the pyrazole ring, and a m-tolyl group on the pyrimidinone ring. Due to its unique structure, it has garnered interest in various scientific fields, including medicinal chemistry, biology, and materials science.

Properties

IUPAC Name

6-(5-amino-3-methylpyrazol-1-yl)-1-(3-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O/c1-9-4-3-5-11(6-9)22-14-12(8-18-22)15(24)20-16(19-14)23-13(17)7-10(2)21-23/h3-8H,17H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKRZTCELULPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyrimidinone ring. One common approach is the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole core, followed by cyclization reactions to introduce the pyrimidinone moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The process would be optimized to minimize by-products and maximize yield. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrazoles or pyrimidinones.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential pharmacological properties, including antileishmanial and antimalarial activities.

  • Biology: The compound can be used as a tool in biological studies to understand cellular processes and pathways.

  • Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of antileishmanial activity, the compound may inhibit enzymes essential for the survival of the parasite, leading to its death. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives: These compounds share a similar core structure but differ in their substituents.

  • Pyrazole derivatives: Compounds with pyrazole rings substituted with various functional groups.

Uniqueness: 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its specific combination of substituents, which can influence its reactivity and biological activity

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